1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
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Overview
Description
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Pyridine: The synthesized pyrazole is then coupled with a pyridine derivative using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-ylmethanone: This compound lacks the ethanone group, which may affect its reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)pyridine: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its chemical and biological properties.
1-(Pyridin-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combined pyrazole-pyridine structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[6-(4-methylpyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)11-4-3-10(6-12-11)9(2)15/h3-7H,1-2H3 |
InChI Key |
UUENRYZZZBDFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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